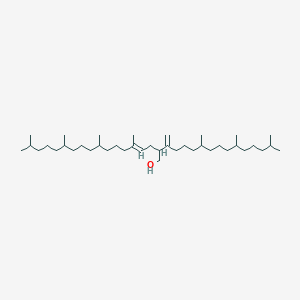

Trianthenol

Description

Properties

IUPAC Name |

(E)-5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3/b38-29+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIFBEYPAFEXOA-DMFHDPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Spectroscopic Elucidation of Trianthenol

Methodological Approaches for Trianthenol Isolation from Biological Sources

The isolation of this compound from its natural matrix is a meticulous process that necessitates a series of purification steps. A common starting point involves the extraction of the compound from the source material using a suitable solvent, such as methanol, at room temperature. turkjps.org This initial extract is often a complex mixture of various compounds.

To isolate this compound from this crude extract, a technique known as solvent-solvent partitioning is frequently employed. This method leverages the differential solubility of compounds in two immiscible solvents, such as a water-methanol mixture and chloroform (B151607). turkjps.org This step effectively separates compounds based on their polarity, with this compound partitioning into the solvent that matches its polarity. Further partitioning with a solvent of intermediate polarity, like ethyl acetate, can yield a more refined fraction containing the target compound. turkjps.org

Following these initial separation steps, chromatographic techniques are indispensable for obtaining pure this compound. While specific details on the chromatographic purification of this compound are not extensively documented, the isolation of similar compounds from natural extracts often involves methods such as column chromatography and high-performance liquid chromatography (HPLC). These techniques separate molecules based on their differential adsorption to a stationary phase and their solubility in a mobile phase, allowing for the isolation of individual compounds with a high degree of purity.

Advanced Spectroscopic Techniques in this compound Structure Determination

Once isolated, the precise molecular structure of this compound is determined through a combination of advanced spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides a wealth of information about the structure of a molecule. savemyexams.commsu.eduazooptics.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment of each atom, the number of adjacent atoms, and the connectivity between them. savemyexams.comazooptics.com

For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy are crucial for its structural elucidation. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR details the carbon framework. azooptics.com The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus. azooptics.com The integration of the signals in a ¹H NMR spectrum reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) provide information about the number of neighboring protons. savemyexams.com

While specific NMR data for this compound is not publicly available, a hypothetical representation of such data is presented below for illustrative purposes.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2-7.4 | Multiplet | 5H | Aromatic protons |

| 4.5 | Doublet | 1H | -CH-OH |

| 3.8 | Singlet | 3H | -OCH₃ |

| 2.5 | Triplet | 2H | -CH₂- |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.2 | C=O |

| 135.5 | Aromatic C |

| 128.9 | Aromatic CH |

| 127.8 | Aromatic CH |

| 70.1 | -CH-OH |

| 55.4 | -OCH₃ |

| 35.2 | -CH₂- |

High-Resolution Mass Spectrometry (HRMS) in this compound Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. labmanager.comuni-rostock.de Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high level of accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. uni-rostock.de

The application of HRMS to this compound would provide its exact mass, which can then be used to calculate its molecular formula. This information is critical for confirming the identity of the compound and is a prerequisite for a complete structural elucidation. labmanager.commdpi.com For instance, if HRMS analysis of this compound yielded a precise mass, this would allow for the calculation of a unique elemental formula, distinguishing it from other potential isomers.

Complementary Spectroscopic Methods (e.g., Infrared and Ultraviolet-Visible Spectroscopy)

In addition to NMR and HRMS, other spectroscopic techniques provide valuable complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. drawellanalytical.com Different functional groups (e.g., -OH, C=O, C-H) absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. drawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. process-insights.combioglobax.com This technique is particularly useful for identifying the presence of chromophores, such as conjugated systems or aromatic rings, within the structure of this compound. bioglobax.com The wavelength of maximum absorbance (λmax) can provide clues about the extent of conjugation in the molecule. process-insights.com

By combining the data from these various spectroscopic methods, scientists can piece together the complete and unambiguous structure of this compound.

Molecular and Cellular Mechanisms of Trianthenol Action

Investigations into Antifungal Molecular Targets and Pathways

The antifungal activity of Trianthenol, a tetraterpenoid isolated from the chloroform (B151607) extract of Trianthema portulacastrum, has been a subject of scientific investigation. researchgate.netnih.gov Research has focused on understanding its molecular interactions within fungal cells and comparing its mechanism to existing antifungal drugs.

The fungal cell is protected by a complex cell wall and a cell membrane, which are structurally distinct from mammalian cells and serve as primary targets for antifungal agents. mhmedical.comfrontiersin.org The fungal cell wall is a resilient structure composed of polysaccharides like chitin (B13524) and glucans, as well as glycoproteins. researchgate.netmdpi.com Beneath the wall, the fungal cell membrane's integrity is crucial for the cell's survival, and its primary sterol component is ergosterol (B1671047), which is absent in animal cells. researchgate.netwikipedia.org

This compound's antifungal potential has been evaluated against a variety of pathogenic fungi. researchgate.net These include human pathogens such as Trichophyton schoenleinii and Pseudallescheria boydii, as well as plant pathogenic fungi like Fusarium solani, Macrophomina phaseolina, and Rhizoctonia solani. researchgate.net The primary mechanism of action for many antifungal drugs involves the disruption of the cell membrane, often by targeting the synthesis of ergosterol. wikipedia.org Research suggests that this compound's mode of action involves interfering with these vital cellular components, leading to an antifungal effect. researchgate.net

Table 1: Fungal Pathogens Tested Against this compound

| Pathogen Type | Fungal Species |

|---|---|

| Human Pathogen | Trichophyton schoenleinii |

| Human Pathogen | Pseudallescheria boydii |

| Plant Pathogen | Fusarium solani |

| Plant Pathogen | Macrophomina phaseolina |

| Plant Pathogen | Rhizoctonia solani |

Data sourced from scientific literature. researchgate.net

Comparative Analysis of this compound's Mechanism with Established Antifungal Agents

To better understand its function, this compound's mechanism has been compared to established antifungal drug classes, particularly the azoles. researchgate.net Azole antifungals, which include imidazoles and triazoles, are widely used and function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase. wikipedia.orgebsco.com This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol. ebsco.commdpi.com By inhibiting this step, azoles deplete ergosterol in the fungal membrane, leading to increased membrane permeability, disruption of cellular functions, and inhibition of fungal growth. wikipedia.orgebsco.com

Studies indicate that this compound, a tetraterpenoid compound, functions in a manner similar to that of azole compounds. researchgate.net This suggests that this compound's primary antifungal target is likely within the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane. researchgate.net

Table 2: Comparative Mechanism of Action: this compound vs. Azole Antifungals

| Feature | Azole Antifungals | This compound |

|---|---|---|

| Primary Target | Lanosterol 14-alpha-demethylase (an enzyme in the ergosterol biosynthesis pathway). ebsco.commdpi.com | Implied to be similar to azoles, targeting the ergosterol biosynthesis pathway. researchgate.net |

| Effect on Cell | Depletion of ergosterol, leading to a compromised, permeable cell membrane. ebsco.com | Leads to inhibition of fungal growth. researchgate.net |

| Mechanism Class | Inhibition of sterol synthesis. wikipedia.org | Functions similarly to azole compounds. researchgate.net |

This table provides a comparative overview based on available research.

Other Investigated Biological Activities at the Mechanistic Level in Research Models

Beyond its antifungal properties, the plant from which this compound is derived, Trianthema portulacastrum, has been studied for other biological activities. mdpi.comnih.gov These investigations have explored its effects on key cellular signaling pathways involved in inflammation and oxidative stress. mdpi.com

Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are critical transcription factors that regulate cellular responses to inflammation and oxidative stress, respectively. frontiersin.org There is significant crosstalk between these two pathways; Nrf2 activation can suppress NF-κB-mediated inflammation. mdpi.comfrontiersin.org

Research on a characterized extract of Trianthema portulacastrum (TPE), which contains this compound, has demonstrated its ability to modulate these interconnected pathways in a rat mammary carcinogenesis model. mdpi.comnih.gov The study found that TPE administration blocked the degradation of IκBα, which is an inhibitory protein that keeps NF-κB inactive in the cytoplasm. mdpi.com This action hampered the translocation of the pro-inflammatory NF-κB protein complex from the cytosol to the nucleus. mdpi.com Concurrently, TPE treatment upregulated the expression and nuclear translocation of Nrf2. mdpi.com The modulation of these pathways suggests an anti-inflammatory mechanism of action. mdpi.com

Table 3: Mechanistic Effects of Trianthema portulacastrum Extract (TPE) on Inflammatory Pathways

| Signaling Pathway | Key Protein | Observed Effect of TPE | Outcome |

|---|---|---|---|

| NF-κB Pathway | IκBα | Blocked degradation. mdpi.com | Hampered translocation of NF-κB to the nucleus. mdpi.com |

| NF-κB Pathway | NF-κB | Downregulated expression. mdpi.com | Suppression of inflammatory response. mdpi.com |

| Nrf2 Pathway | Nrf2 | Upregulated expression and nuclear translocation. mdpi.com | Activation of negative regulator of NF-κB signaling. mdpi.com |

Findings are based on a study of TPE in a rat mammary carcinogenesis model. mdpi.com

Biochemical Investigations of this compound's Effects in In Vitro and In Vivo Models

The biochemical effects of extracts from Trianthema portulacastrum, a known source of this compound, have been investigated in various laboratory models. mdpi.comjcimjournal.comresearchgate.net These studies highlight the plant's antioxidant and anti-inflammatory potential. mdpi.comjcimjournal.com

In vitro studies have confirmed the antioxidant capacity of the plant's extracts. researchgate.net Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing power tests have demonstrated substantial antioxidant potential in root, shoot, and leaf fractions. researchgate.net

In vivo research, specifically in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumorigenesis model, has provided further evidence of its biological activity. mdpi.com In this model, the administration of T. portulacastrum extract led to the downregulation of cyclooxygenase-2 (COX-2) and heat shock protein 90 (HSP90), both of which are involved in inflammatory processes and carcinogenesis. mdpi.com These findings from both in vitro and in vivo models point to the extract's ability to modulate biochemical pathways associated with oxidative stress and inflammation, with this compound being one of its key bioactive constituents. nih.gov

Table 4: Summary of Investigated Biochemical Effects of Trianthema portulacastrum Extracts

| Research Model | Activity Investigated | Key Findings |

|---|---|---|

| In Vitro | Antioxidant | Demonstrated significant DPPH radical scavenging and ferric reducing power. researchgate.net |

| In Vivo (Rat Model) | Anti-inflammatory | Downregulated expression of COX-2 and HSP90. mdpi.com |

| In Vivo (Rat Model) | Signal Pathway Modulation | Inhibited NF-κB translocation and activated Nrf2 nuclear translocation. mdpi.com |

This table summarizes findings from various research models on extracts of the plant from which this compound is sourced.

Structure Activity Relationship Sar and Computational Studies of Trianthenol

Quantitative Structure-Activity Relationship (QSAR) Modeling of Trianthenol and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmedcraveonline.com These models are fundamental in drug discovery for predicting the activity of new, unsynthesized molecules. medcraveonline.com For this compound and its analogs, a QSAR study would aim to establish a reliable correlation between specific structural or physicochemical properties (descriptors) and their antifungal potency. nite.go.jp

The process begins with a dataset of this compound analogs and their experimentally determined biological activities (e.g., IC₅₀ values), which are converted to a logarithmic scale (pIC₅₀) to serve as the dependent variable. nih.gov Various molecular descriptors, representing the physicochemical properties of the molecules, are calculated and used as independent variables. vietnamjournal.ru Through statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed to identify the descriptors that have the most significant impact on activity. mdpi.com

The statistical quality and predictive power of the resulting QSAR model are evaluated using parameters such as the correlation coefficient (r²), the cross-validation coefficient (q²), and the F-test value. dibru.ac.in A robust model can then be used to predict the antifungal activity of newly designed this compound derivatives, guiding the synthesis of more potent compounds. nih.gov

Table 1: Examples of Molecular Descriptors for a this compound QSAR Study

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | HOMO/LUMO Energies | Describes the molecule's ability to donate or accept electrons in a reaction. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its polarizability. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. nih.gov |

| Topological | Wiener Index | A numerical descriptor of molecular branching and size. vietnamjournal.ru |

| Quantum-Chemical | Net Atomic Charges | Describes the electron distribution at specific atoms within the molecule. nih.gov |

In Silico Approaches to Predict and Analyze this compound's Biological Interactions

In silico methods use computer simulations to predict and analyze how a molecule like this compound might interact with biological targets at an atomic level. mdpi.com These approaches are crucial for identifying potential mechanisms of action and understanding the stability of drug-target interactions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov Given this compound's known antifungal activity, a putative target in fungi could be an essential enzyme such as lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis that is the target of azole antifungal drugs. nih.gov

In a docking simulation, the three-dimensional structure of this compound would be placed into the binding site of the target protein. nih.gov The simulation software then calculates the most stable binding poses and estimates the binding energy, which indicates the strength of the interaction. nih.gov The results can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and the amino acid residues of the target, providing insight into its mechanism of action. f1000research.com

Table 2: Illustrative Output of a Molecular Docking Simulation for a this compound-Target Complex

| Parameter | Example Value | Significance |

| Binding Energy | -9.5 kcal/mol | A lower (more negative) value suggests a stronger, more stable binding affinity between the ligand and the target. nih.gov |

| Interacting Residues | Tyr135, Phe195 | Identifies the specific amino acids in the target's active site that form key interactions with the ligand. nih.gov |

| Type of Interaction | Hydrogen Bond, Hydrophobic | Describes the nature of the chemical forces stabilizing the ligand-target complex. mdpi.com |

| RMSD from Crystal Pose | < 2.0 Å | In validation studies, a low Root Mean Square Deviation (RMSD) from a known experimental pose indicates the docking protocol is accurate. frontiersin.org |

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-target complex over time. nih.gov An MD simulation calculates the motion of every atom in the complex within a simulated physiological environment, providing a detailed view of its flexibility and the persistence of key interactions. mdpi.comresearchgate.net

The stability of the this compound-target complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. researchgate.net A stable RMSD value suggests that the complex remains in a consistent conformation. mdpi.com Furthermore, analyzing Root Mean Square Fluctuations (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's binding. mdpi.com These simulations offer a more realistic understanding of the binding event than the static picture provided by docking alone. frontiersin.org

Table 3: Key Metrics from Molecular Dynamics (MD) Simulations

| Metric | Description | Interpretation for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms in the complex from a reference structure over time. researchgate.net | Low and stable fluctuations indicate the complex has reached equilibrium and is stable. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. mdpi.com | Low RMSF values for active site residues suggest stable binding of the ligand. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. mdpi.com | A stable Rg value over time suggests the protein's overall fold is maintained and the complex is compact. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | The consistent presence of key hydrogen bonds throughout the simulation confirms their importance for binding stability. |

Molecular Docking Simulations with Putative Biological Targets

Design and Theoretical Characterization of this compound Derivatives for Mechanistic Exploration

The insights gained from QSAR, docking, and MD studies form a rational basis for the design of novel this compound derivatives. nih.gov For instance, if QSAR analysis indicates that a particular region of the molecule is sensitive to steric bulk, and docking shows this region is near a flexible part of the target's binding pocket, new derivatives can be designed with modified substituents in that area to improve binding. nih.gov

Once new derivatives are designed in silico, their properties are characterized theoretically before any chemical synthesis is undertaken. academie-sciences.fr This involves using computational methods to predict their binding affinities through docking, their stability via MD simulations, and their potential activity using the previously established QSAR model. krishisanskriti.org This iterative cycle of design, theoretical characterization, and prediction allows researchers to prioritize the most promising candidates for synthesis and experimental testing, accelerating the process of mechanistic exploration and lead optimization. mdpi.com

Compound and Terminology Table

| Name | Description |

| This compound | An antifungal tetraterpenoid isolated from Trianthema portulacastrum. nih.gov |

| Lanosterol 14α-demethylase | A cytochrome P450 enzyme crucial for ergosterol biosynthesis in fungi; a common antifungal drug target. nih.gov |

| Ergosterol | The primary sterol component of fungal cell membranes, analogous to cholesterol in animal cells. |

| Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic used as a control in antimicrobial studies. nih.gov |

| Fluconazole | An azole antifungal drug that inhibits lanosterol 14α-demethylase. nih.gov |

| Amphotericin B | A polyene antifungal medication used as a control in antifungal studies. nih.gov |

Biosynthesis and Chemo Enzymatic Approaches to Trianthenol

Proposed Biosynthetic Pathways of Trianthenol in Trianthema portulacastrum

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route can be proposed based on established principles of terpenoid metabolism. Terpenoids are synthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comtandfonline.com These precursors are generated via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. tandfonline.com

The proposed biosynthesis of the C40 this compound skeleton likely begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), through the sequential head-to-tail condensation of IPP units with DMAPP. uzh.ch The formation of tetraterpenes (C40) typically proceeds via the head-to-head coupling of two GGPP molecules. However, the structure of this compound (15-hydroxymethyl-2,6,10,18,22,26,30-heptamethyl-14-methylene-17-hentriacontene) suggests an irregular linkage rather than a standard C1-C1' (head-to-head) bond. The formation of such non-head-to-tail terpenes is known to occur in nature, involving specialized terpene synthases that catalyze unconventional coupling mechanisms. acs.org It is hypothesized that a unique terpene synthase in T. portulacastrum catalyzes an irregular C1'-2 or C1'-3 condensation of two GGPP molecules, or a related C20 precursor, to form the distinctive branched backbone of this compound.

Following the assembly of the carbon skeleton, the final structural features are installed by tailoring enzymes. The terminal primary alcohol is likely introduced via a regioselective C-H oxidation reaction. This type of transformation is commonly catalyzed by cytochrome P450 monooxygenases (P450s), which are well-known for their ability to hydroxylate non-activated carbon atoms in complex terpene scaffolds. nih.gov The formation of the exocyclic methylene (B1212753) group adjacent to the hydroxymethyl group is another key step, likely catalyzed by a specific synthase or hydroxylase with subsequent enzymatic dehydration.

Table 1: Proposed Key Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Biosynthesis | Precursor/Substrate | Product |

| Isoprenyl Diphosphate Synthase | Formation of the C20 precursor | IPP, DMAPP | Geranylgeranyl Diphosphate (GGPP) |

| Terpene Synthase | Irregular condensation to form the C40 backbone | Geranylgeranyl Diphosphate (GGPP) | This compound carbon skeleton |

| Cytochrome P450 Monooxygenase | Regioselective hydroxylation | This compound carbon skeleton | This compound |

Chemo-enzymatic Synthesis Strategies for this compound and its Precursors

A complete chemical or chemo-enzymatic synthesis of this compound has not yet been reported in the literature. However, the integration of chemical and enzymatic methods offers a powerful strategy for accessing such complex natural products. beilstein-journals.org A chemo-enzymatic approach could leverage the strengths of chemical synthesis for constructing the core hydrocarbon backbone and the high selectivity of enzymes for the challenging functionalization steps.

A plausible strategy for producing this compound precursors would involve:

Chemical Synthesis of the Backbone: The acyclic, poly-isoprenoid carbon skeleton could be assembled using established organometallic chemistry, such as iterative cross-coupling reactions (e.g., Suzuki or Negishi coupling) or olefination reactions (e.g., Wittig or Julia-Kocienski olefination) to connect smaller, readily available isoprenoid fragments.

Enzymatic Hydroxylation: The most significant challenge in a purely chemical synthesis would be the regioselective installation of the primary hydroxyl group at a non-activated carbon position. Biocatalysis provides an ideal solution. An engineered cytochrome P450 monooxygenase could be employed to perform this specific hydroxylation on the chemically synthesized hydrocarbon precursor. oup.com The development of P450 variants with high activity and selectivity for terpene hydroxylation is an active area of research. nih.gov This chemo-enzymatic method would circumvent the need for complex protecting group strategies and ensure the correct placement of the hydroxyl group. frontiersin.org

Enzymatic Biotransformation of this compound for Analog Generation

Enzymatic biotransformation is a highly effective method for structurally modifying natural products to generate novel analogs, which can be screened for enhanced or new biological activities. tandfonline.com The structure of this compound, with its primary alcohol and long hydrocarbon chain, offers several sites for enzymatic modification.

Potential strategies for generating this compound analogs include:

Lipase-Catalyzed Esterification: The primary hydroxyl group of this compound is an ideal handle for modification. Lipases are robust enzymes that can catalyze esterification reactions with high efficiency, often in non-aqueous solvents. mdpi.com By reacting this compound with a library of different acyl donors (e.g., vinyl esters or fatty acids of varying chain lengths), a diverse range of this compound esters could be produced. nih.govresearchgate.netnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym 435), are particularly well-suited for these transformations due to their stability and reusability. epa.gov

Microbial Hydroxylation: New hydroxylated analogs of this compound could be generated using whole-cell biotransformation with microorganisms, particularly fungi and bacteria from genera such as Aspergillus, Bacillus, or Streptomyces. These organisms are known to possess a wide array of P450 enzymes capable of hydroxylating various positions on a terpene scaffold. tandfonline.com This approach could introduce additional hydroxyl groups onto the long hydrocarbon backbone of this compound, creating a series of poly-hydroxylated analogs with altered polarity and potentially different biological properties.

Advanced Analytical Methodologies for Trianthenol Research

Chromatographic Techniques for Separation and Quantification of Trianthenol in Complex Matrices

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from other components that could interfere with its detection and measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis of this compound. scispace.com The development of a robust HPLC method involves a systematic process of selecting and optimizing various parameters to achieve the desired separation and quantification. scispace.comresearchgate.net

The process begins with choosing an appropriate stationary phase, typically a reversed-phase column like a C18, and a mobile phase that allows for the effective separation of this compound from other sample constituents. scispace.comijpsr.com Method development focuses on optimizing parameters such as mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile), pH, flow rate, and column temperature to achieve optimal peak resolution, symmetry, and retention time. scispace.comlabmanager.com Detection is commonly performed using a PDA (Photodiode Array) or UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. ijpsr.comejgm.co.uk

Once a method is developed, it undergoes rigorous validation according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. labmanager.comejgm.co.uk Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound over a specific range. labmanager.com This is typically evaluated by analyzing a series of standards at different concentrations and demonstrating a high correlation coefficient (e.g., r² ≥ 0.99). researchgate.netijpsr.com

Precision: This assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Accuracy: This determines the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpsr.com

Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% change in flow rate, minor changes in mobile phase composition). scispace.comlabmanager.com

The table below summarizes typical parameters for a validated HPLC method for the analysis of a relevant compound, illustrating the expected performance characteristics.

| Validation Parameter | Typical Acceptance Criteria/Results | Reference |

| Linearity (Concentration Range) | 1-50 µg/mL | ijpsr.com |

| Correlation Coefficient (r²) | ≥ 0.997 | ijpsr.com |

| Precision (% RSD) | < 2.0% | researchgate.net |

| Accuracy (Recovery) | 98-102% | ijpsr.com |

| Limit of Detection (LOD) | 0.10 µg/mL | ijpsr.com |

| Limit of Quantification (LOQ) | 0.33 µg/mL | ijpsr.com |

| Robustness | Consistent results with minor variations in flow rate and mobile phase composition. | scispace.comlabmanager.com |

For more demanding analytical challenges, such as identifying this compound metabolites or analyzing it at very low concentrations in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. wikipedia.orgresearchgate.net LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. wikipedia.org This synergy allows for the confident identification and quantification of compounds, even when they are present in trace amounts or co-elute with other substances. wikipedia.orgnih.gov

In LC-MS analysis, after the components are separated by the LC system, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are characteristic of the analyte. wikipedia.org High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, offer superior mass accuracy, which is crucial for the unambiguous identification of metabolites. nih.govmdpi.com

LC-MS is particularly valuable for metabolite profiling studies, which aim to identify the various products formed from this compound through metabolic processes in biological systems. nih.gov By comparing the metabolic profiles of control samples with those exposed to this compound, researchers can identify new metabolites. The structural elucidation of these metabolites is often facilitated by tandem mass spectrometry (LC-MS/MS), where specific ions are selected and fragmented to provide detailed structural information. mdpi.com This technique has been successfully applied to profile secondary metabolites in various biological samples. wikipedia.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Spectroscopic and Spectrometric Methods for this compound Profiling and Fingerprinting

Beyond chromatography, various spectroscopic and spectrometric techniques are employed to create a comprehensive profile or "fingerprint" of this compound and its related compounds in a sample. mdpi.com These methods provide valuable information about the molecular structure and composition of the sample. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which provides information about the chemical bonds and functional groups present in the molecules. spectroscopyonline.com It can be used to create a unique spectral fingerprint of a sample containing this compound, which is useful for identification and quality control purposes. mdpi.com

Raman Spectroscopy: This technique provides information on molecular vibrations and can be used for fingerprinting different materials. spectroscopyonline.com Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variant that can detect low concentrations of analytes. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds. mdpi.com While less sensitive than MS, it provides detailed information about the chemical environment of atoms within a molecule, which is invaluable for confirming the structure of this compound and identifying unknown metabolites. mdpi.commdpi.com

Mass Spectrometry (MS) Imaging: Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry can be used to visualize the spatial distribution of this compound and its metabolites within a biological tissue sample, providing crucial information for understanding its localization and mechanism of action. ufrgs.br

These spectroscopic methods, often used in combination with chemometric data analysis, allow for a holistic approach to "metabolomic fingerprinting," capturing a broad snapshot of the chemical composition of a sample. mdpi.comnih.gov

Optimization of Sample Preparation and Extraction Techniques for this compound Studies

The quality of analytical data is highly dependent on the initial sample preparation and extraction steps. numberanalytics.com The primary goal is to efficiently extract this compound from its matrix (e.g., plant tissue, biological fluid) while removing interfering substances that could compromise the analysis.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their relative solubilities in two different immiscible liquids. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for sample cleanup and concentration. ijpsjournal.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or vice-versa. The choice of sorbent (e.g., C18, silica (B1680970) gel) and elution solvents is critical and must be optimized for this compound. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO₂, as the extraction solvent. It is considered a "green" alternative to traditional solvent extraction methods. researchgate.net

The optimization of these extraction methods is often performed using experimental design approaches, such as Response Surface Methodology (RSM), to systematically evaluate the effects of various factors (e.g., solvent composition, pH, temperature, extraction time) and determine the optimal conditions for maximizing the recovery of this compound. researchgate.net The efficiency of the extraction procedure is typically assessed by calculating the recovery of the analyte from a spiked matrix. researchgate.net

Future Directions and Emerging Research Avenues for Trianthenol

Untapped Biological Pathways and Novel Mechanistic Investigations

Initial research has successfully isolated Trianthenol and demonstrated its antifungal properties against various human and plant pathogenic fungi. researchgate.net However, the precise molecular mechanisms through which this compound exerts its antifungal effects are yet to be established. Future investigations should prioritize elucidating these mechanisms. A significant knowledge gap exists regarding which specific biological pathways within fungal cells are targeted by this compound. Research is needed to determine if it disrupts cell wall integrity, interferes with membrane function, inhibits essential enzyme systems, or affects nucleic acid and protein synthesis.

Furthermore, the discovery of this compound as a novel antifungal compound from the chloroform (B151607) extract of T. portulacastrum suggests that a wealth of original molecules may still be awaiting isolation and pharmacological investigation. researchgate.netresearchgate.net Exploring the plant's full chemical profile could reveal other compounds that may act synergistically with this compound. In-depth studies are required to move beyond the initial discovery and comprehensively map the compound's interactions within a biological context, which could pave the way for its development as a therapeutic or agricultural agent. researchgate.net

Advancements in Synthetic Biology for Sustainable this compound Production

The production of bioactive compounds from natural sources often faces limitations such as low yields and time-consuming extraction processes. nih.gov Synthetic biology offers a transformative approach to overcome these challenges, enabling the sustainable and scalable production of complex molecules like this compound. vttresearch.comoecd.orggeneticliteracyproject.org By harnessing engineered microbes, often referred to as "cell factories," researchers can establish commercially viable bioproduction processes. vttresearch.comnih.gov

Recent advancements in synthetic biology, including powerful genome editing tools like CRISPR/Cas9 and reduced costs in DNA synthesis, have revolutionized the engineering of microorganisms. nih.govhudsonlabautomation.com For this compound, this would involve:

Pathway Elucidation and Reconstruction : Identifying the complete biosynthetic pathway of this compound in Trianthema portulacastrum and reconstructing it in a suitable microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.gov

Metabolic Engineering : Optimizing the host's metabolism to enhance the production of this compound precursors. nih.gov This includes overexpressing genes for key enzymes in the biosynthetic pathway and inhibiting competitive pathways to maximize yield. nih.gov

Process Optimization : Integrating computational tools and machine learning to refine the design-build-test-learn cycle for strain development, which can accelerate the creation of high-performing production strains. frontiersin.orgnih.gov

These strategies could not only ensure a reliable and cost-effective supply of this compound for research and potential commercialization but also allow for the creation of novel analogs with potentially improved properties. frontiersin.org The use of synthetic biology aligns with goals for a greener economy by replacing environmentally costly chemical synthesis methods with sustainable, bio-based production. geneticliteracyproject.orgnih.gov

Integration of Multi-Omics Data in this compound Research

To gain a holistic understanding of this compound's biological impact, a systems-level approach is imperative. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for deciphering complex biological processes. nih.govrsc.org Applying this approach to this compound research would allow scientists to move beyond a single target and observe the global cellular response to the compound.

An integrative multi-omics strategy could reveal:

Mechanism of Action : By simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in fungal cells treated with this compound, researchers can identify the key pathways and molecular networks affected by the compound. frontlinegenomics.com

Biomarker Discovery : Integrated analysis can help identify specific biomarkers associated with this compound's antifungal activity, which is crucial for monitoring efficacy and understanding its effects. frontlinegenomics.comjci.org

Off-Target Effects : A comprehensive multi-omics analysis can provide insights into potential off-target effects, offering a more complete picture of the compound's biological interactions.

Tools such as Multi-Omics Factor Analysis (MOFA) and network-based integration methods can be used to combine these diverse datasets, helping to bridge the gap from genotype to phenotype and revealing the underlying molecular perturbations caused by this compound. frontlinegenomics.comjci.org This approach is essential for building a comprehensive mechanistic model of how this novel tetraterpenoid functions.

Potential as a Research Tool in Fundamental Biological Sciences

Novel bioactive molecules are invaluable as chemical probes for exploring fundamental biological processes. nih.gov this compound, with its unique tetraterpenoid structure and defined antifungal activity, has the potential to become a valuable research tool. researchgate.net By studying its specific interactions with cellular components, scientists can gain deeper insights into fungal biology and potentially uncover novel therapeutic targets. nih.gov

For instance, if this compound is found to inhibit a previously uncharacterized enzyme or disrupt a novel signaling pathway in fungi, it could be used to selectively perturb these processes in a laboratory setting. This would enable researchers to study the downstream consequences of inhibiting that specific pathway, thereby elucidating its role in fungal growth, development, and pathogenesis. The use of such molecular probes is a cornerstone of chemical biology, providing a method to link genes to phenotypes and dissect the vast landscape of human and microbial biology. nih.gov The study of unique natural products like this compound can, therefore, not only lead to new applications but also expand our fundamental scientific knowledge. researchgate.net

Q & A

Basic Research Questions

Q. What are the foundational steps to formulate a focused research question on Trianthenol’s mechanism of action?

- Begin by identifying gaps in existing literature using systematic reviews and meta-analyses . Ensure the question adheres to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasibility: Assess whether resources (e.g., spectroscopic instruments, cell lines) are accessible for testing hypotheses .

- Novelty: Compare this compound’s structure-activity relationships with analogous compounds to highlight understudied pathways .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

- Prioritize reproducible protocols :

- Purity analysis : Use HPLC with UV-Vis detection, referencing pharmacopeial standards (e.g., USP monographs) to validate methods .

- Solubility profiling : Conduct tiered testing in solvents of varying polarity (water, DMSO, ethanol) and document temperature dependencies .

Q. What are best practices for conducting a systematic review of this compound’s reported bioactivities?

- Use databases like PubMed and SciFinder with Boolean operators (e.g., “this compound AND (antioxidant OR anti-inflammatory)”).

- Apply PRISMA guidelines to screen studies, emphasizing peer-reviewed journals and excluding non-reproducible/preclinical data .

- Critically evaluate contradictions, such as conflicting IC₅₀ values in cytotoxicity assays, by comparing experimental conditions (e.g., cell line variability, assay duration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

- Triangulate methodologies :

- Compare in vitro metabolic stability (e.g., microsomal assays) with in vivo plasma concentration-time profiles .

- Validate findings using orthogonal techniques (e.g., LC-MS vs. fluorescence detection) to rule out assay-specific artifacts .

Q. What experimental strategies optimize this compound’s synthesis yield while minimizing by-products?

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst concentration, reaction temperature) .

- In-line analytics : Integrate real-time NMR or FTIR monitoring to detect intermediate formation and adjust conditions dynamically .

- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability and safety .

Q. How can interdisciplinary approaches enhance understanding of this compound’s neuroprotective mechanisms?

- Integrate omics data : Combine transcriptomics (RNA-seq of treated neuronal cells) with proteomics to map pathway interactions .

- Computational modeling : Use molecular docking to predict this compound’s binding affinity for targets like NMDA receptors, followed by MD simulations to validate stability .

- Behavioral assays : Correlate in vitro findings with in vivo outcomes (e.g., rodent Morris water maze tests) to assess cognitive effects .

Q. What methodologies ensure reproducibility in this compound’s in vivo toxicity studies?

- Standardize animal models : Use genetically homogeneous strains and control environmental variables (e.g., diet, light cycles) .

- Blinded analysis : Assign treatment groups randomly and ensure histopathological assessments are conducted by independent reviewers .

- Data transparency : Publish raw datasets (e.g., serum biomarker levels, organ weights) in supplementary materials .

Methodological Frameworks for Data Analysis

Q. How should researchers address ethical considerations when studying this compound’s therapeutic potential?

- Ethical review boards : Submit protocols for approval, particularly for human cell lines or animal models .

- Data anonymization : If using patient-derived samples, encrypt identifiers and comply with GDPR/HIPAA standards .

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.